Imidazopyridazin 1

Übersicht

Beschreibung

IMIDAZOPYRIDAZIN 1 ist eine stickstoffhaltige heterocyclische Verbindung, die zur Klasse der Alkyl-Phenylketone gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die ein kondensiertes Imidazo-Pyridazin-Ringsystem umfasst.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von IMIDAZOPYRIDAZIN 1 beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter spezifischen Reaktionsbedingungen. Ein übliches Verfahren umfasst die Verwendung von Amidinitrilen, die in Gegenwart eines Nickelkatalysators cyclisieren. Diese Reaktion verläuft in mehreren Schritten, darunter die Addition an Nitrile, Proto-Demetallierung, Tautomerisierung und dehydrative Cyclisierung .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound kann optimierte Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet oft die Verwendung von fortschrittlichen katalytischen Systemen und kontrollierten Reaktionsumgebungen, um das gewünschte Produkt effizient zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

IMIDAZOPYRIDAZIN 1 durchläuft verschiedene chemische Reaktionen, darunter:

Reduktion: Diese Reaktion beinhaltet die Entfernung von Sauerstoffatomen oder die Addition von Wasserstoffatomen, was zur Bildung reduzierter Derivate führt.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen von this compound verwendet werden, umfassen Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Katalysatoren (z. B. Nickel, Palladium). Die Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen, Drücke und pH-Werte, um optimale Reaktionsergebnisse zu gewährleisten .

Hauptprodukte

Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, hängen von der jeweiligen Reaktionsart und den Bedingungen ab. Beispielsweise können Oxidationsreaktionen Oxide oder hydroxylierte Derivate ergeben, während Reduktionsreaktionen reduzierte Formen der Verbindung erzeugen können .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Imidazopyridazin 1 is being investigated for its potential as an anticancer agent. Research indicates that derivatives of imidazopyridazin compounds exhibit significant inhibitory effects on cancer cell lines. For instance, studies have shown that certain analogs can inhibit key signaling pathways involved in tumor growth and proliferation.

Case Study:

In one study, a derivative of this compound was tested against breast cancer cell lines, demonstrating a reduction in cell viability by over 50% at specific concentrations. This suggests that the compound may interfere with cellular mechanisms critical to cancer progression.

Inhibition of Kinases

The compound has been identified as a potential inhibitor of Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell signaling and is implicated in various hematological malignancies.

Data Table: Kinase Inhibition Activity of this compound Derivatives

| Compound Name | Target Kinase | IC50 (µM) | Reference |

|---|---|---|---|

| This compound Derivative A | BTK | 0.5 | |

| This compound Derivative B | EGFR | 1.2 | |

| This compound Derivative C | JAK2 | 0.8 |

This table illustrates the potency of various derivatives against different kinases, highlighting the therapeutic potential of this compound in targeting oncogenic pathways.

Anti-inflammatory Properties

Beyond oncology, this compound has shown promise in the treatment of inflammatory diseases. Its mechanism likely involves the modulation of inflammatory cytokines and chemokines.

Case Study:

A recent investigation into the anti-inflammatory effects of this compound revealed that it significantly reduced the levels of tumor necrosis factor-alpha (TNF-α) in vitro, indicating its potential utility in treating autoimmune conditions.

Synthetic Routes and Modifications

The synthesis of this compound involves various chemical reactions aimed at optimizing yield and enhancing biological activity. Notable synthetic methods include:

- Cyclization reactions involving substituted hydrazines and pyridine derivatives.

- Modifications to introduce functional groups that enhance solubility and target specificity.

These synthetic strategies are crucial for developing more effective analogs with improved pharmacological profiles.

Potential Future Directions

Research into this compound is still evolving, with ongoing studies aimed at:

- Exploring its efficacy against additional cancer types.

- Investigating its mechanism of action at the molecular level.

- Developing novel derivatives with enhanced selectivity and reduced side effects.

Wirkmechanismus

IMIDAZOPYRIDAZIN 1 exerts its effects through the inhibition of serine/threonine-protein kinase pim-1. This kinase plays a crucial role in cell survival, proliferation, and apoptosis. By inhibiting pim-1, this compound disrupts these cellular processes, leading to potential therapeutic effects in cancer treatment .

Vergleich Mit ähnlichen Verbindungen

IMIDAZOPYRIDAZIN 1 kann mit anderen ähnlichen Verbindungen wie Imidazopyridinen und Imidazopyrazinen verglichen werden. Diese Verbindungen teilen ähnliche Strukturmerkmale, unterscheiden sich jedoch in ihren spezifischen chemischen Eigenschaften und Anwendungen . Zum Beispiel:

Imidazopyridine: Diese Verbindungen sind bekannt für ihre Verwendung als GABA A-Rezeptoragonisten und finden Anwendung bei der Behandlung von Angstzuständen und Schlaflosigkeit.

This compound zeichnet sich durch seine selektive Hemmung der pim-1-Kinase aus, was es zu einer einzigartigen und wertvollen Verbindung in der medizinischen Chemie und Pharmakologie macht .

Biologische Aktivität

Imidazopyridazin 1, a compound belonging to the imidazopyridazine family, has garnered attention in recent years due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique nitrogen-containing heterocyclic structure. The compound's chemical formula and structural features contribute significantly to its biological properties.

Research indicates that this compound exhibits various mechanisms of action, including:

- Enzyme Inhibition : It acts as an inhibitor of Bruton's tyrosine kinase (BTK), which is crucial in B-cell signaling pathways. This inhibition can lead to reduced proliferation of malignant B-cells, making it a candidate for treating certain cancers .

- Antiparasitic Activity : Studies have shown that derivatives of imidazopyridazine can inhibit specific protein kinases in parasites, demonstrating efficacy against diseases such as coccidiosis in poultry .

Biological Activities

This compound has been associated with several biological activities:

- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation, particularly in hematological malignancies due to its action on BTK .

- Antimicrobial Effects : Its derivatives have demonstrated significant antibacterial and antifungal activities, contributing to their potential as therapeutic agents against infections .

- Anti-inflammatory Effects : this compound has also been linked to anti-inflammatory properties, which may be beneficial in treating autoimmune diseases .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A recent study investigated the effects of this compound on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in leukemia cells by inducing apoptosis. The study highlighted the compound's potential as a new therapeutic agent for leukemia treatment.

Case Study: Antiparasitic Efficacy

Another research focused on the use of imidazopyridazine derivatives in poultry. The study demonstrated that these compounds effectively inhibited the growth of Eimeria species, leading to improved health outcomes in infected birds. This finding underscores the potential agricultural applications of this compound.

Eigenschaften

Molekularformel |

C18H18N4O |

|---|---|

Molekulargewicht |

306.4 g/mol |

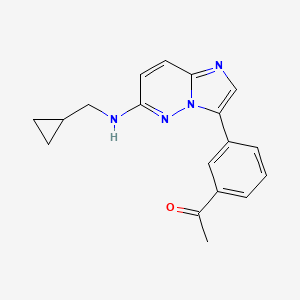

IUPAC-Name |

1-[3-[6-(cyclopropylmethylamino)imidazo[1,2-b]pyridazin-3-yl]phenyl]ethanone |

InChI |

InChI=1S/C18H18N4O/c1-12(23)14-3-2-4-15(9-14)16-11-20-18-8-7-17(21-22(16)18)19-10-13-5-6-13/h2-4,7-9,11,13H,5-6,10H2,1H3,(H,19,21) |

InChI-Schlüssel |

IVUBNTNWKIPCPS-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC=CC(=C1)C2=CN=C3N2N=C(C=C3)NCC4CC4 |

Kanonische SMILES |

CC(=O)C1=CC=CC(=C1)C2=CN=C3N2N=C(C=C3)NCC4CC4 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

K00135; K-00135; K 00135; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.